Hypophosphorous Acid-D3 Enables Precise LC-MS Quantification via +3 Da Mass Shift
Hypophosphorous acid-D3 (D3PO2) provides a +3 Da mass shift relative to the unlabeled compound (H3PO2). In quantitative LC-MS/MS workflows, the use of a stable isotopically labeled internal standard (SIL-IS) with a minimum mass difference of +3 Da is recommended to avoid isotopic cross-talk and ensure accurate quantification [1]. This mass shift is essential for correcting matrix effects and variations in ionization efficiency, which are not possible with a structural analog or the unlabeled compound [1].
| Evidence Dimension | Mass difference relative to unlabeled analyte |
|---|---|
| Target Compound Data | +3 Da |
| Comparator Or Baseline | Unlabeled Hypophosphorous Acid (H3PO2): 0 Da difference; generic structural analog: variable and suboptimal mass difference |
| Quantified Difference | +3 Da shift ensures MS resolution |
| Conditions | LC-MS/MS analysis in bioanalytical assays |
Why This Matters
This mass shift is a critical procurement specification for scientists developing validated bioanalytical methods requiring an internal standard to meet regulatory guidelines for accuracy and precision.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
